3-(4-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolo[1,5-a]pyrimidine structure .
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer properties, particularly against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.
Thioglycoside derivatives: Investigated for their cytotoxic activities against various cancer cell lines.
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-14(2)16-6-10-19(11-7-16)26-21-12-15(3)25-22-20(13-24-27(21)22)17-4-8-18(23)9-5-17/h4-14,26H,1-3H3 |
InChI Key |
GALJVCQOCBXMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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